
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(m-tolyl)-1,2,4-oxadiazole, commonly known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine and drug development.
Mechanism of Action
The exact mechanism of action of BPN is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. BPN has also been shown to bind to certain receptors in the body, such as the dopamine D2 receptor, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
BPN has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce inflammation and pain, and may also have neuroprotective effects. BPN has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of BPN is that it has a relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several future directions for research on BPN. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to determine the safety and efficacy of BPN in humans, and to explore its potential as a drug candidate for a range of diseases.
Synthesis Methods
The synthesis of BPN involves a multi-step process that starts with the reaction of m-tolyl hydrazine with ethyl acetoacetate to produce 3-(m-tolyl)-1,2,4-oxadiazole. This intermediate product is then reacted with 4-(4-chlorobenzyl)piperazine to produce 5-(4-(4-chlorobenzyl)piperazin-1-yl)-3-(m-tolyl)-1,2,4-oxadiazole. Finally, the compound is treated with nitric acid to produce BPN.
Scientific Research Applications
BPN has been extensively studied for its potential applications in medicine and drug development. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. BPN has also been shown to inhibit the activity of certain enzymes that play a role in the development of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-19-6-5-9-21(16-19)25-27-26(34-28-25)22-10-11-23(24(17-22)31(32)33)30-14-12-29(13-15-30)18-20-7-3-2-4-8-20/h2-11,16-17H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRRGCYTIHDDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


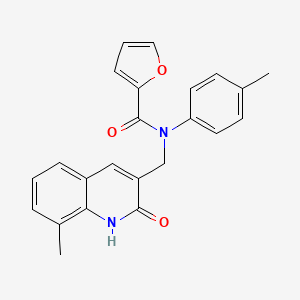

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
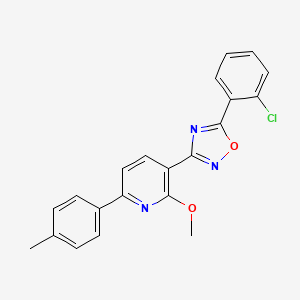
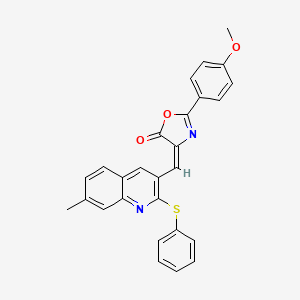

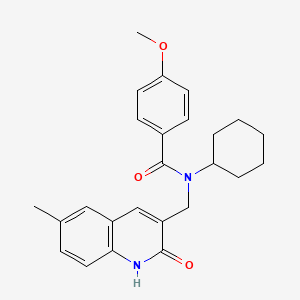
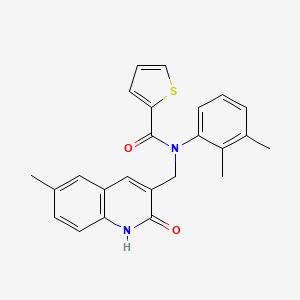
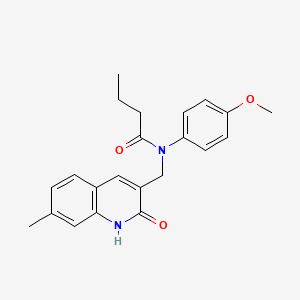
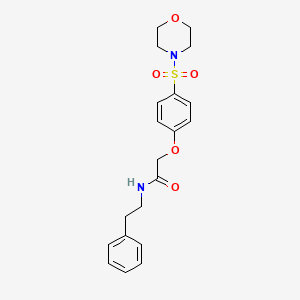
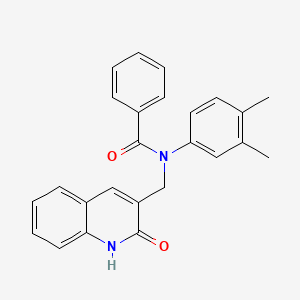
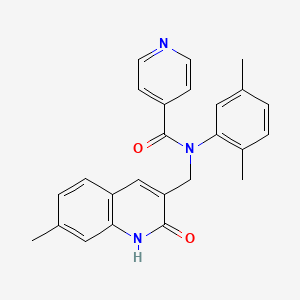
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)